

# What are the chemical properties of Methyl Cedryl Ketone?

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## Compound of Interest

Compound Name: Methyl Cedryl Ketone

Cat. No.: B15599395

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An In-Depth Technical Guide to the Chemical Properties of **Methyl Cedryl Ketone**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methyl Cedryl Ketone** (MCK), also known by trade names such as Vertofix® and Lixetone®, is a synthetic ketone with a prominent role in the fragrance industry.[1] Its chemical structure, derived from cedrene, provides a complex and tenacious woody, ambery, and musky aroma.[2][3][4] This compound is a staple ingredient in perfumery, valued for its fixative properties and its ability to enhance the diffusion of a fragrance composition.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization methodologies, intended for professionals in research and development.

## Chemical and Physical Properties

**Methyl Cedryl Ketone** is typically a colorless to yellow, slightly viscous liquid at room temperature.[5][6] It is chemically stable under standard storage conditions, though it should be protected from heat and light in a tightly sealed container.[7][8]

## Quantitative Data Summary

The physical and chemical properties of **Methyl Cedryl Ketone** are summarized in the table below. Data is compiled from various sources, and ranges may reflect differences in the purity and isomeric composition of commercial grades.

Property	Value	Source(s)
CAS Number	32388-55-9	[3][5][6]
Molecular Formula	C <sub>17</sub> H <sub>26</sub> O	[3][9][10]
Molecular Weight	246.4 g/mol	[9]
Appearance	Colorless to greenish-yellow or brown, slightly viscous liquid	[3][5][6]
Odor	Woody, amber, musk	[3][4][8]
Boiling Point	272 °C at 760 mmHg	[5][8][10]
Density	0.993 - 1.011 g/mL at 20-25 °C	[3][4][5][11]
Refractive Index	1.513 - 1.524 at 20 °C	[3][4][5][8]
Flash Point	>100 °C	[3][8][11]
Solubility	Insoluble in water; Soluble in ethanol and paraffin oil	[3][5][8]
Vapor Pressure	< 0.01 hPa (Calculated)	[11]
logP (o/w)	5.655	[8]
Stability	Stable under recommended storage conditions	[7][8]

## Reactivity and Stability

**Methyl Cedryl Ketone** is stable under normal use and storage conditions.[7] It is not readily biodegradable.[12] Incompatible materials include strong oxidizing agents, strong acids, and alkalis.[7][12] During combustion, it may form hazardous decomposition products such as carbon monoxide, carbon dioxide, and other unidentified organic compounds.[7][12][13]

## Experimental Protocols

### Synthesis via Friedel-Crafts Acylation

A common method for synthesizing **Methyl Cedryl Ketone** involves the acetylation of  $\alpha$ -cedrene, a primary constituent of cedarwood oil.[\[2\]](#)[\[14\]](#)

- Objective: To synthesize **Methyl Cedryl Ketone** through the acylation of a cedrene-rich substrate.
- Materials:
  - Cedrene (or a cedrene-rich fraction of cedarwood oil)
  - Acetic anhydride ( $\text{Ac}_2\text{O}$ )
  - Solid superacid catalyst (e.g.,  $\text{SO}_4^{2-}/\text{TiO}_2\text{-SiO}_2$ ) or polyphosphoric acid[\[15\]](#)[\[16\]](#)
  - Solvent (optional, e.g., benzene)[\[16\]](#)
  - Sodium bicarbonate solution (for neutralization)
  - Anhydrous magnesium sulfate (for drying)
- Methodology:
  - In a multi-necked flask equipped with a stirrer and thermometer, charge the cedrene and acetic anhydride. The molar ratio of acetic anhydride to cedrene can range from 1:1 to 15:1.[\[15\]](#)
  - While stirring, add the solid superacid catalyst, typically 1% to 10% by weight relative to the cedrene.[\[15\]](#)
  - Heat the reaction mixture to a temperature between 10 °C and 120 °C. A more suitable range is often 65-80 °C.[\[15\]](#)[\[16\]](#)
  - Maintain the reaction for several hours (e.g., 3 to 8 hours) until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[\[15\]](#)
  - After cooling to room temperature, filter the mixture to recover the solid catalyst. The catalyst can often be reused.[\[15\]](#)

- The filtrate is then subjected to vacuum distillation to remove excess acetic anhydride and acetic acid formed during the reaction.[\[15\]](#)
- The crude product is washed with water, neutralized with a dilute alkali solution, and then washed again until neutral.[\[16\]](#)
- The organic layer is dried over an anhydrous drying agent and purified by fractional distillation under reduced pressure to yield the final **Methyl Cedryl Ketone** product.[\[15\]](#)  
[\[16\]](#)

## Quality Control and Characterization by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for assessing the purity and identity of **Methyl Cedryl Ketone**.[\[9\]](#)[\[17\]](#)

- Objective: To determine the purity (assay) and confirm the identity of a **Methyl Cedryl Ketone** sample.
- Instrumentation: A gas chromatograph coupled with a mass spectrometer.
- Methodology:
  - Sample Preparation: Dilute the **Methyl Cedryl Ketone** sample in a suitable solvent (e.g., ethanol or hexane).
  - GC Conditions (Typical):
    - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
    - Injector: Split/splitless injector, with a typical split ratio of 50:1.
    - Oven Program: Start at a lower temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 250-280 °C) and hold.
    - Carrier Gas: Helium or Hydrogen at a constant flow rate.
  - MS Conditions (Typical):

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from  $m/z$  40 to 400.
- Data Analysis: The identity of **Methyl Cedryl Ketone** is confirmed by comparing its retention time and the resulting mass spectrum with that of a known reference standard or a library spectrum (e.g., Wiley, NIST).[17] Purity is determined by calculating the peak area percentage of the target compound relative to all other detected peaks. Commercial grades often have a total ketone content of over 75%.[3][6]

## Structural Confirmation by FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the key functional groups present in the molecule, confirming its ketone structure.[18]

- Objective: To confirm the presence of the carbonyl (C=O) group and other characteristic structural features.
- Instrumentation: An FTIR spectrometer.
- Methodology:
  - Sample Preparation: A small drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
  - Data Acquisition: The infrared spectrum is recorded, typically over the range of 4000 to 400  $\text{cm}^{-1}$ .
  - Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. Key peaks for **Methyl Cedryl Ketone** would include:
    - A strong, sharp absorption band around 1700-1725  $\text{cm}^{-1}$  corresponding to the C=O stretch of the ketone.
    - Multiple bands in the 2850-3000  $\text{cm}^{-1}$  region due to C-H stretching of the alkyl groups.
    - Bands in the 1350-1470  $\text{cm}^{-1}$  region corresponding to C-H bending vibrations.

## Workflow and Pathway Visualizations

The following diagrams illustrate key processes related to the characterization and synthesis of **Methyl Cedryl Ketone**.

Diagram 1: Quality Control Workflow for Methyl Cedryl Ketone

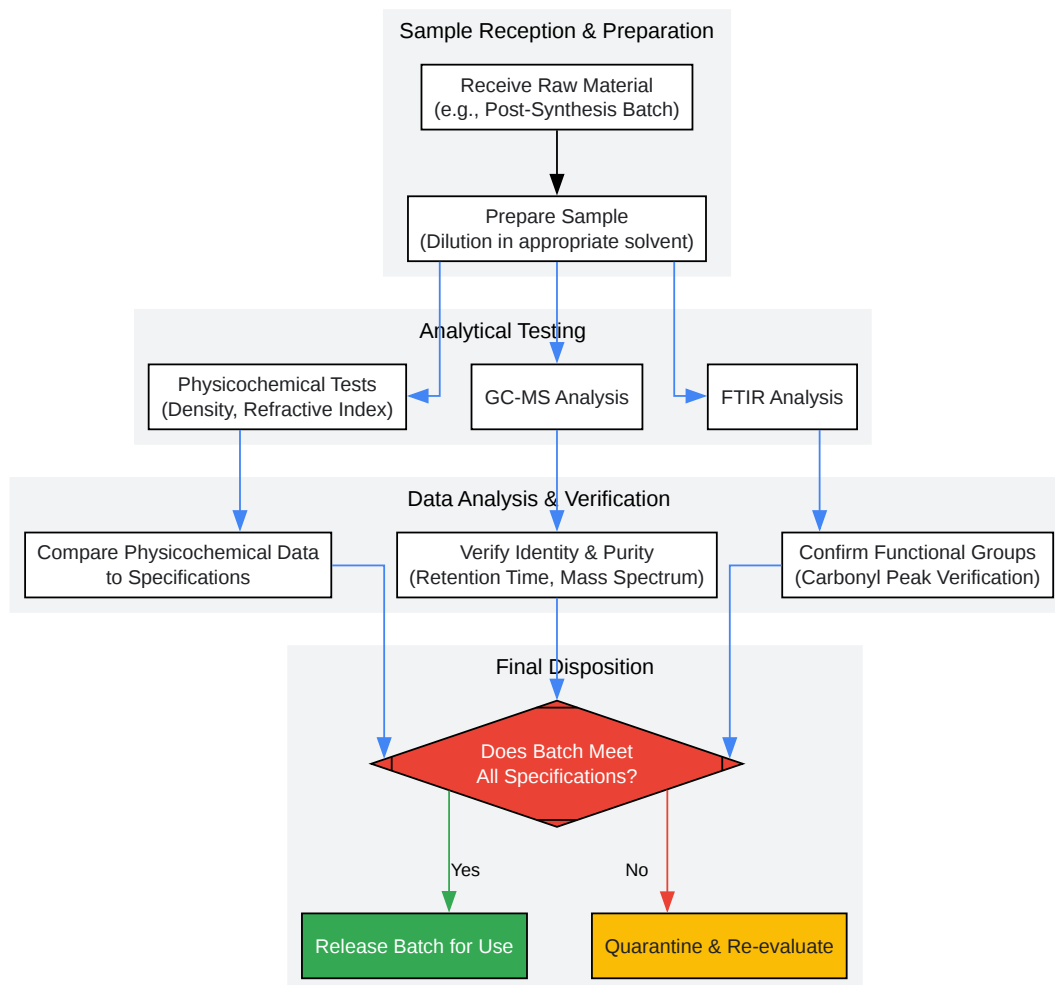
[Click to download full resolution via product page](#)Diagram 1: Quality Control Workflow for **Methyl Cedryl Ketone**.

Diagram 2: Logical Flow of Synthesis and Purification

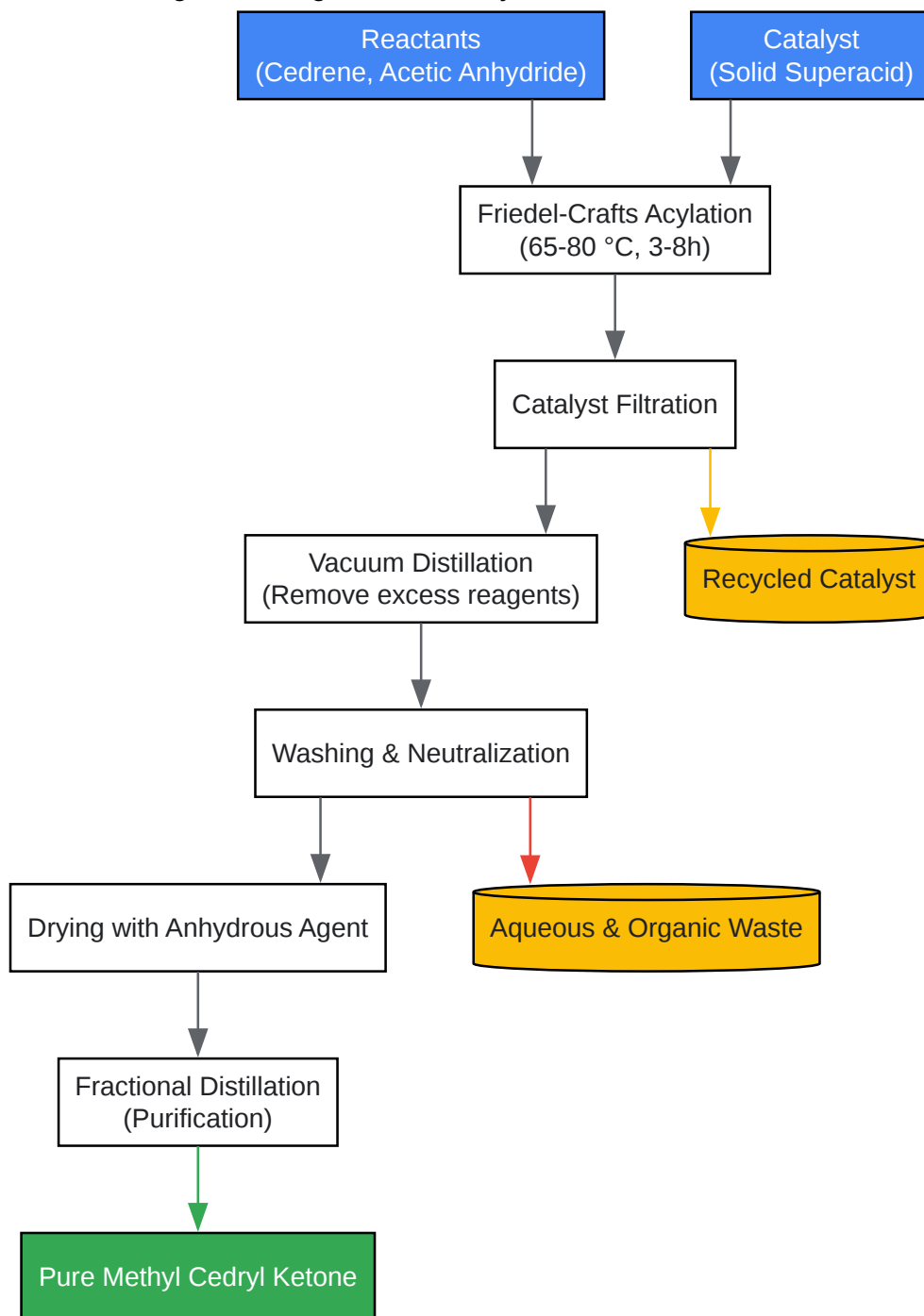
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